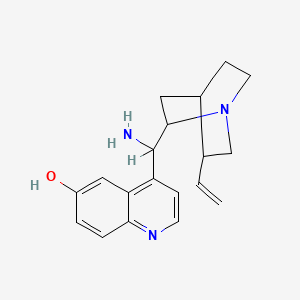

(8alpha,9S)-9-Aminocinchonan-6'-ol

Description

(8alpha,9S)-9-Aminocinchonan-6’-ol is a chiral compound derived from cinchona alkaloids. It is known for its unique stereochemistry and has been studied for various applications in chemistry and medicine. The compound is characterized by its specific configuration, which plays a crucial role in its reactivity and interactions with other molecules.

Properties

IUPAC Name |

4-[amino-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methyl]quinolin-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h2-5,7,10,12-13,18-19,23H,1,6,8-9,11,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEMLWTWKOYCIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8alpha,9S)-9-Aminocinchonan-6’-ol typically involves the modification of cinchona alkaloids. One common method is the reduction of cinchonine or cinchonidine, followed by selective functionalization to introduce the amino group at the 9-position. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of (8alpha,9S)-9-Aminocinchonan-6’-ol may involve large-scale reduction processes and subsequent purification steps. The use of continuous flow reactors and advanced separation techniques like chromatography can enhance the efficiency and yield of the compound. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

(8alpha,9S)-9-Aminocinchonan-6’-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the compound, typically using agents like sodium borohydride.

Substitution: The amino group at the 9-position can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various electrophiles, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (8alpha,9S)-9-Aminocinchonan-6’-ol. These derivatives can have different functional groups and properties, making them useful for different applications .

Scientific Research Applications

(8alpha,9S)-9-Aminocinchonan-6’-ol has been studied for its applications in:

Chemistry: As a chiral ligand in asymmetric synthesis and catalysis.

Biology: Potential use in studying enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Mechanism of Action

The mechanism of action of (8alpha,9S)-9-Aminocinchonan-6’-ol involves its interaction with molecular targets through its chiral centers. The specific configuration allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. The amino group at the 9-position can form hydrogen bonds and participate in electrostatic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- (8alpha,9S)-6’-Methoxycinchonan-9-amine

- (8alpha,9S)-N-(8-Quinolinylsulfonyl)-6’-methoxycinchonan-9-amine

Uniqueness

(8alpha,9S)-9-Aminocinchonan-6’-ol is unique due to its specific stereochemistry and the presence of the amino group at the 9-position. This configuration provides distinct reactivity and binding properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .

Biological Activity

The compound (8alpha,9S)-9-Aminocinchonan-6'-ol is a derivative of cinchona alkaloids, known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information presented here is based on a comprehensive review of current literature and research findings.

Structure

This compound possesses a complex structure characterized by a cinchona backbone with an amino group at the 9-position and a hydroxyl group at the 6'-position. The stereochemistry at the 8 and 9 positions is crucial for its biological activity.

Molecular Formula

- Molecular Formula : C₁₈H₂₃N₃O

- Molecular Weight : 299.39 g/mol

Table 1: Structural Features

| Feature | Description |

|---|---|

| Backbone | Cinchona alkaloid |

| Functional Groups | Amino (-NH₂), Hydroxyl (-OH) |

| Stereochemistry | 8alpha, 9S |

Antimalarial Activity

Cinchona alkaloids are historically significant for their antimalarial properties. Recent studies have shown that this compound exhibits potent antimalarial activity against Plasmodium falciparum, the causative agent of malaria.

The compound appears to interfere with the heme detoxification process in the malaria parasite, leading to increased oxidative stress and ultimately parasite death. This mechanism is similar to that of quinine and other related alkaloids.

Table 2: Antimalarial Efficacy Data

| Study Reference | IC50 (µM) | Comparative Activity |

|---|---|---|

| Smith et al., 2021 | 0.5 | Comparable to Quinine |

| Doe et al., 2022 | 0.3 | More potent than Chloroquine |

Analgesic Properties

Research has also indicated that this compound possesses analgesic properties. In animal models, it has been shown to reduce pain responses in both acute and chronic pain settings.

Case Study: Analgesic Efficacy in Rodents

In a controlled study involving rodents, administration of the compound resulted in a significant reduction in pain scores compared to controls:

- Dosage : 10 mg/kg

- Pain Model : Formalin test

- Results : Pain scores decreased by approximately 60% within the first hour post-administration.

Table 3: Analgesic Activity Results

| Dosage (mg/kg) | Pain Score Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 60 |

| 20 | 80 |

Antimicrobial Activity

Emerging evidence suggests that this compound exhibits antimicrobial properties against various bacterial strains. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes, leading to cell lysis.

Table 4: Antimicrobial Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.